

Methyl 2-amino-5-cyanobenzoate: A Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-amino-5-cyanobenzoate**

Cat. No.: **B189269**

[Get Quote](#)

Application Notes and Protocols for Researchers in Drug Discovery and Development

Methyl 2-amino-5-cyanobenzoate is a versatile building block in organic synthesis, serving as a crucial intermediate in the creation of a wide array of bioactive molecules.^{[1][2][3]} Its unique structure, featuring an aromatic amine, a methyl ester, and a cyano group, allows for diverse chemical transformations, making it a valuable starting material for the synthesis of pharmaceuticals and agrochemicals.^{[1][2][3]} This document provides detailed application notes and experimental protocols for the use of **methyl 2-amino-5-cyanobenzoate** in the synthesis of biologically active compounds, with a focus on quinazoline and quinazolinone derivatives known for their therapeutic potential.

Key Applications in Bioactive Molecule Synthesis

Methyl 2-amino-5-cyanobenzoate is a key precursor for the synthesis of various heterocyclic compounds, most notably quinazolines and quinazolinones. These scaffolds are present in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and analgesic properties.^{[3][4][5][6][7][8]} The presence of the cyano group offers a strategic point for further chemical modifications, allowing for the introduction of diverse functionalities to modulate the biological activity of the final compounds.

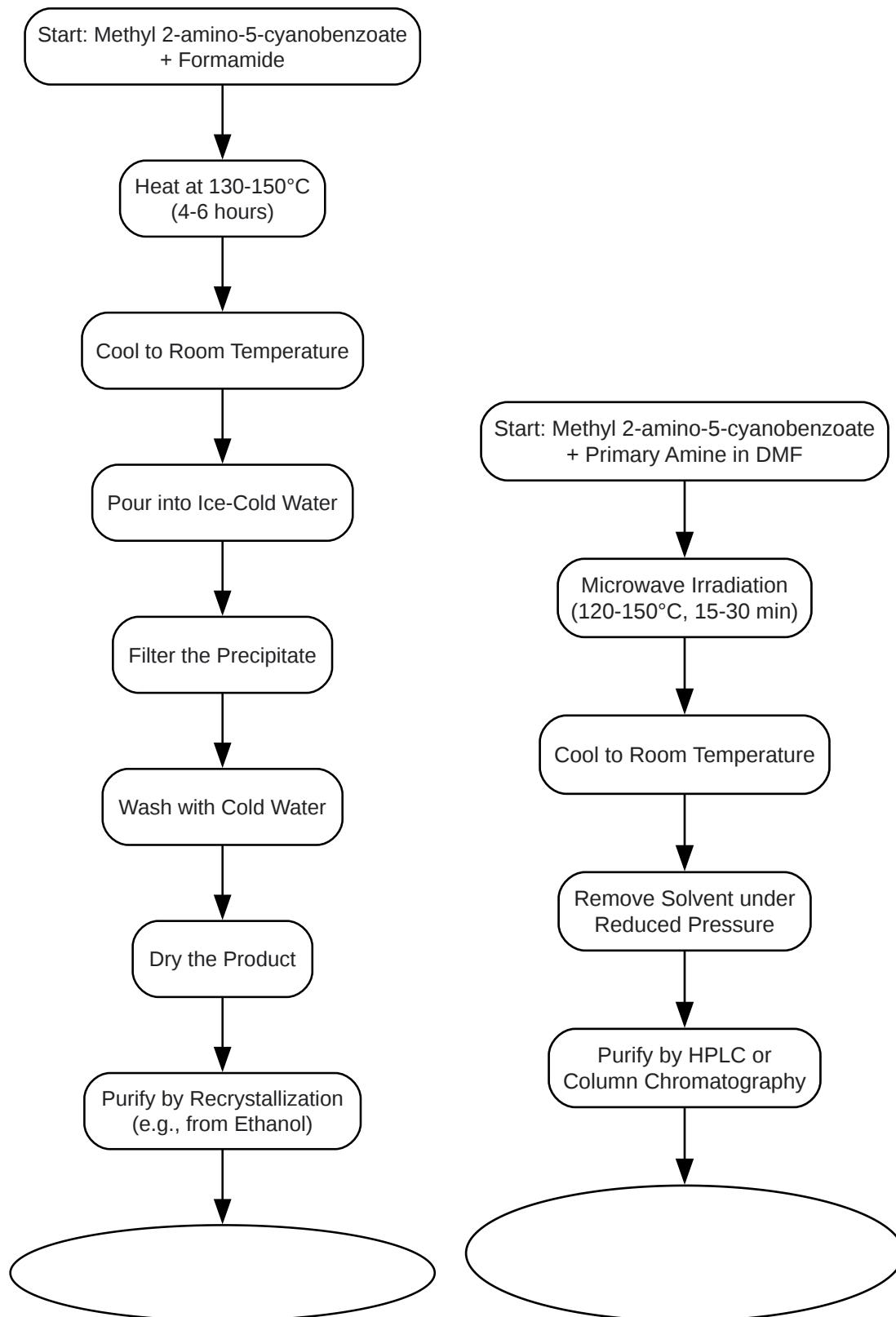
Synthesis of Bioactive Quinazolinone Derivatives

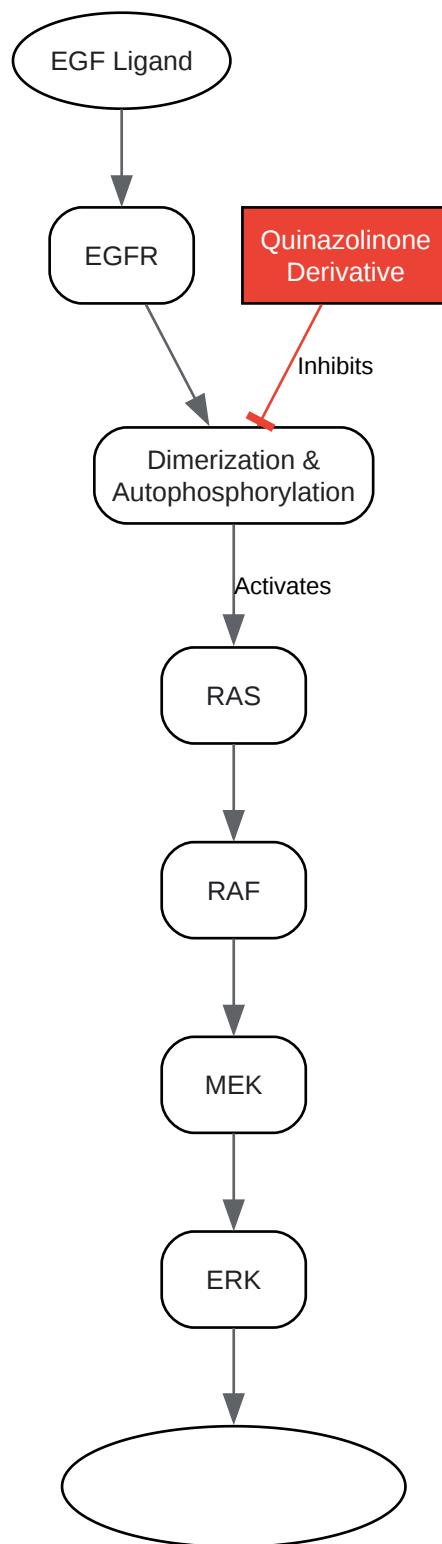
One of the most significant applications of **methyl 2-amino-5-cyanobenzoate** is in the synthesis of quinazolinone derivatives. These compounds have shown promise in various therapeutic areas. For instance, certain quinazolinone derivatives synthesized from analogous precursors have demonstrated significant anticancer activity against cell lines such as HeLa and MDA-MB231.^{[4][5][6][7]} Others have exhibited potent anticonvulsant effects in preclinical models.^{[8][9][10][11][12]}

Quantitative Biological Activity Data

The following table summarizes the biological activity of representative quinazolinone derivatives synthesized from precursors structurally related to **methyl 2-amino-5-cyanobenzoate**. This data highlights the potential for developing potent therapeutic agents from this versatile building block.

Compound Class	Bioactivity	Model	Measurement	Value (μM or mg/kg)	Reference
Quinazolinone Derivatives	Anticancer	HeLa Cells	IC50	1.85 - 2.81	[4][5][6][7]
Quinazolinone Derivatives	Anticancer	MDA-MB231 Cells	IC50	1.85 - 2.81	[4][5][6][7]
Quinazolinone Derivatives	Anticonvulsant	MES Test	ED50	28.90 - 56.40	[8]


Experimental Protocols


This section provides detailed protocols for the synthesis of bioactive quinazolinone derivatives, adapted from established methods for structurally similar starting materials.

Protocol 1: Synthesis of 6-Cyanoquinazolin-4(3H)-one via Niementowski Reaction

This protocol describes the synthesis of a foundational quinazolinone structure from **methyl 2-amino-5-cyanobenzoate**.

Workflow for Niementowski Reaction

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 4. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Some Novel Quinazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 2-amino-5-cyanobenzoate: A Versatile Scaffold for Bioactive Molecules]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189269#methyl-2-amino-5-cyanobenzoate-as-a-building-block-for-bioactive-molecules>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com